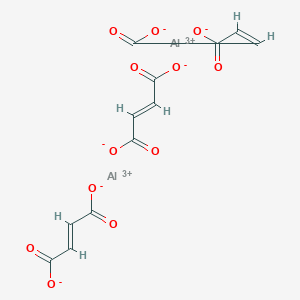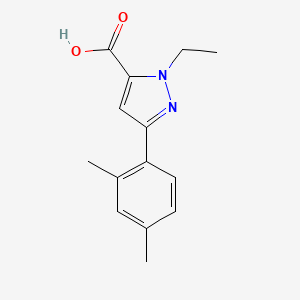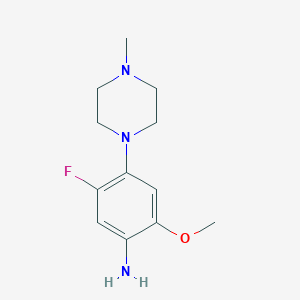
Bis(1-methylfluoren-9-yl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-methylfluoren-9-yl)dimethylsilane: is an organosilicon compound with the molecular formula C({28})H({24})Si It is characterized by the presence of two 1-methylfluoren-9-yl groups attached to a dimethylsilane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-methylfluoren-9-yl)dimethylsilane typically involves the reaction of 1-methylfluorene with a suitable silicon-containing reagent. One common method is the reaction of 1-methylfluorene with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions: Bis(1-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed: The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds .
科学研究应用
Chemistry: In chemistry, Bis(1-methylfluoren-9-yl)dimethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structural properties make it a potential candidate for the development of novel biomaterials and drug delivery systems .
Industry: In industry, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of Bis(1-methylfluoren-9-yl)dimethylsilane involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
相似化合物的比较
- Bis(9H-fluoren-9-yl)dimethylsilane
- Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane
- Bis(4-carboxyphenyl)R1R2 silane derivatives
Uniqueness: Bis(1-methylfluoren-9-yl)dimethylsilane is unique due to the presence of the 1-methylfluoren-9-yl groups, which impart specific structural and electronic properties to the compound. These properties differentiate it from other similar organosilicon compounds and make it suitable for specialized applications in scientific research and industry .
属性
IUPAC Name |
dimethyl-bis(1-methyl-9H-fluoren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-23-21-13-5-7-15-25(21)29(27(19)23)31(3,4)30-26-16-8-6-14-22(26)24-18-10-12-20(2)28(24)30/h5-18,29-30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSAFFOTXEYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=CC=C1)[Si](C)(C)C4C5=CC=CC=C5C6=CC=CC(=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
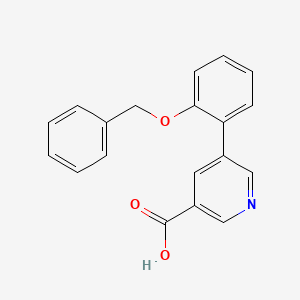


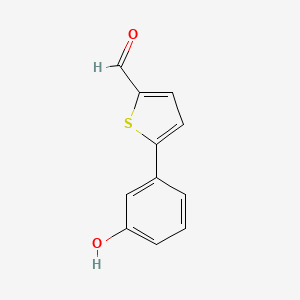

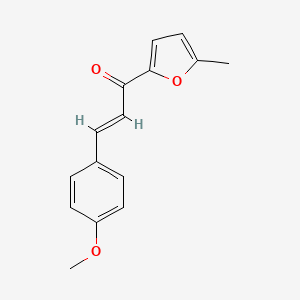



![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
